molecular formula C22H26N4O2 B2854651 N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide CAS No. 941988-30-3

N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide

Cat. No.: B2854651
CAS No.: 941988-30-3
M. Wt: 378.476
InChI Key: BJBLLMOTOBGKAM-UHFFFAOYSA-N
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Description

N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an indole core, a phenylpiperazine moiety, and a methoxyethyl group, which collectively contribute to its distinct chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced through a nucleophilic substitution reaction, where the indole derivative reacts with 2-methoxyethyl chloride in the presence of a base.

    Formation of the Phenylpiperazine Moiety: The phenylpiperazine moiety can be synthesized by reacting phenylamine with piperazine under appropriate conditions.

    Coupling Reaction: The final step involves coupling the indole derivative with the phenylpiperazine moiety using a carboxylation reaction, typically facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the indole or piperazine rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide can be compared with other similar compounds, such as:

    N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-methylpiperazine-1-carboxamide: Similar structure but with a methyl group instead of a phenyl group on the piperazine ring.

    N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-ethylpiperazine-1-carboxamide: Similar structure but with an ethyl group instead of a phenyl group on the piperazine ring.

These comparisons highlight the unique features of this compound, such as its specific substituents and their impact on the compound’s chemical and biological properties.

Properties

IUPAC Name

N-[1-(2-methoxyethyl)indol-3-yl]-4-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c1-28-16-15-26-17-20(19-9-5-6-10-21(19)26)23-22(27)25-13-11-24(12-14-25)18-7-3-2-4-8-18/h2-10,17H,11-16H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBLLMOTOBGKAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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